GLP-1R agonist 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

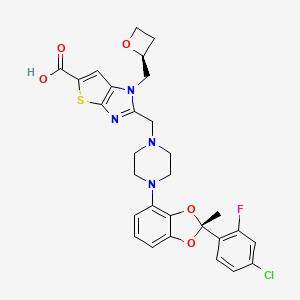

C29H28ClFN4O5S |

|---|---|

Molecular Weight |

599.1 g/mol |

IUPAC Name |

2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperazin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |

InChI |

InChI=1S/C29H28ClFN4O5S/c1-29(19-6-5-17(30)13-20(19)31)39-23-4-2-3-21(26(23)40-29)34-10-8-33(9-11-34)16-25-32-27-22(14-24(41-27)28(36)37)35(25)15-18-7-12-38-18/h2-6,13-14,18H,7-12,15-16H2,1H3,(H,36,37)/t18-,29+/m0/s1 |

InChI Key |

KEIWHUOZAWIZJA-RBSBEOHCSA-N |

Isomeric SMILES |

C[C@]1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F |

Canonical SMILES |

CC1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacokinetics and Pharmacodynamics of GLP-1R Agonist 6 (Semaglutide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the glucagon-like peptide-1 receptor (GLP-1R) agonist, semaglutide. The information is compiled from extensive preclinical and clinical research, offering a detailed resource for professionals in drug development and metabolic disease research.

Introduction

Semaglutide is a long-acting GLP-1 analogue with 94% sequence homology to human GLP-1.[][2] Structural modifications, including amino acid substitutions at positions 8 and 34 and the attachment of a long fatty di-acid chain at position 26, protect it from degradation by dipeptidyl peptidase-4 (DPP-4) and enhance its binding to albumin.[][3][4] These alterations result in a significantly prolonged half-life, allowing for once-weekly subcutaneous administration or once-daily oral administration. Semaglutide is approved for the treatment of type 2 diabetes and for chronic weight management.

Pharmacokinetics

The pharmacokinetic profile of semaglutide has been characterized following subcutaneous, oral, and intravenous administration in both healthy subjects and patients with type 2 diabetes.

Absorption

Subcutaneous Administration: Following subcutaneous injection, semaglutide is slowly absorbed, with the maximum concentration (Cmax) reached within 1 to 3 days. The bioavailability of subcutaneously administered semaglutide is high, at approximately 89%.

Oral Administration: Oral semaglutide is co-formulated with an absorption enhancer, sodium N-(8-[2-hydroxybenzoyl]amino) caprylate (SNAC), which facilitates its absorption across the gastric mucosa. Despite this, the oral bioavailability is low, approximately 0.8-1%, under optimal dosing conditions (fasting for at least 30 minutes post-dose with a small volume of water). The absorption of oral semaglutide is significantly faster than subcutaneous administration.

Distribution

Semaglutide is extensively bound to plasma albumin (>99%), which contributes to its long half-life and limits its distribution into tissues. The volume of distribution is approximately 7.7 L to 9.4 L.

Metabolism and Elimination

The metabolism of semaglutide is not organ-specific and occurs through the proteolytic cleavage of the peptide backbone and beta-oxidation of the fatty di-acid side chain. The primary routes of excretion for its metabolites are via urine and feces. Semaglutide has a long elimination half-life of approximately 7 days (1 week), which allows for once-weekly dosing for the subcutaneous formulation. Steady-state concentrations are achieved within 4-5 weeks of initiating once-weekly subcutaneous administration.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for both subcutaneous and oral semaglutide.

Table 1: Pharmacokinetic Parameters of Subcutaneous Semaglutide

| Parameter | Value | Reference(s) |

| Bioavailability | 89% | |

| Tmax (Time to Maximum Concentration) | 1-3 days | |

| Elimination Half-life (t½) | ~7 days | |

| Volume of Distribution (Vd) | 8 - 9.4 L | |

| Clearance (CL) | ~0.0348 L/h |

Table 2: Pharmacokinetic Parameters of Oral Semaglutide

| Parameter | Value | Reference(s) |

| Bioavailability | 0.8 - 1% | |

| Tmax (Time to Maximum Concentration) | ~1 hour | |

| Elimination Half-life (t½) | ~7 days | |

| Within-subject variability in bioavailability | 137% | |

| Within-subject variability in steady-state exposure | 33% |

Pharmacodynamics

Semaglutide exerts its effects by acting as a selective agonist for the GLP-1 receptor, which is expressed in various tissues, including the pancreas, brain, and gastrointestinal tract.

Mechanism of Action and Signaling Pathways

Activation of the GLP-1 receptor by semaglutide initiates a cascade of intracellular signaling events. The binding of semaglutide to the G-protein coupled GLP-1 receptor leads to the activation of adenylate cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This signaling pathway ultimately results in glucose-dependent insulin secretion, suppression of glucagon release, and other metabolic benefits.

Figure 1. Simplified GLP-1 Receptor Signaling Pathway.

Effects on Glycemic Control

Semaglutide improves glycemic control in patients with type 2 diabetes through multiple mechanisms. It enhances glucose-dependent insulin secretion, meaning it stimulates insulin release only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. It also suppresses the postprandial secretion of glucagon, a hormone that raises blood glucose levels. Furthermore, semaglutide delays gastric emptying, which slows the rate of glucose absorption after meals. Clinical trials have demonstrated that semaglutide significantly reduces glycosylated hemoglobin (HbA1c) levels.

Effects on Body Weight

A prominent pharmacodynamic effect of semaglutide is weight loss. This is achieved through a reduction in appetite and food cravings, leading to decreased energy intake. Semaglutide acts on brain regions involved in appetite regulation. The delay in gastric emptying also contributes to a feeling of fullness. Long-term studies have shown clinically significant and sustained weight loss in individuals treated with semaglutide.

Cardiovascular Effects

Semaglutide has demonstrated beneficial effects on cardiovascular health. Clinical trials in patients with type 2 diabetes at high cardiovascular risk have shown a reduction in the incidence of major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. The mechanisms underlying these cardiovascular benefits are likely multifactorial, including improvements in glycemic control, weight loss, and potentially direct effects on the cardiovascular system.

Quantitative Pharmacodynamic Effects

The following table summarizes key pharmacodynamic effects of semaglutide observed in clinical trials.

Table 3: Key Pharmacodynamic Effects of Semaglutide

| Parameter | Effect | Reference(s) |

| HbA1c Reduction | 1.5 - 1.9% | |

| Body Weight Reduction | 5 - 15% from baseline | |

| Systolic Blood Pressure Reduction | Yes | |

| Fasting and Postprandial Glucose | Reduction | |

| Fasting Triglycerides and VLDL Cholesterol | Reduction |

Experimental Protocols

The characterization of semaglutide's PK and PD profiles has been established through a series of preclinical and clinical studies.

Preclinical Assessment

-

In Vitro Receptor Binding and Activation Assays: The affinity and agonist activity of semaglutide at the GLP-1 receptor are determined using cell-based assays. Commonly, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are engineered to express the human GLP-1 receptor. Activation of the receptor is measured by quantifying the downstream production of cAMP, often using methods like Homogeneous Time Resolved Fluorescence (HTRF) or luciferase reporter gene assays.

References

A Technical Guide to the Characterization of GLP-1R Agonist 6: Binding Affinity and Receptor Selectivity Profile

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity and receptor selectivity profile of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, herein referred to as "Agonist 6." This document is intended for researchers, scientists, and drug development professionals involved in the discovery and development of new therapeutics for metabolic diseases.

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity.[1][2][3][4] The efficacy and safety of a GLP-1R agonist are critically dependent on its binding affinity for the GLP-1R and its selectivity against other related receptors, such as the glucagon receptor (GCGR) and the glucose-dependent insulinotropic polypeptide receptor (GIPR).[5]

I. Binding Affinity of Agonist 6 to Human GLP-1R

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is a critical parameter in drug development as it often correlates with potency. High affinity is generally desirable, as it allows for lower therapeutic doses and potentially fewer off-target effects. The binding affinity of Agonist 6 for the human GLP-1R would be determined using competitive binding assays.

Table 1: Binding Affinity of Agonist 6 for the Human GLP-1 Receptor

| Parameter | Agonist 6 | Endogenous Ligand (GLP-1) | Reference Agonist (Semaglutide) |

| Ki (nM) | Data | 0.655 | 1.10 |

| IC50 (nM) | Data | Data | Data |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are determined from competitive binding assays. Lower values indicate higher binding affinity.

II. In Vitro Functional Potency of Agonist 6

Beyond binding, it is crucial to assess the functional consequence of that binding. For a GLP-1R agonist, this is typically measured by its ability to stimulate downstream signaling pathways, most notably the production of cyclic AMP (cAMP).

Table 2: In Vitro Functional Potency of Agonist 6 at the Human GLP-1 Receptor

| Parameter | Agonist 6 | Endogenous Ligand (GLP-1) | Reference Agonist (Semaglutide) |

| EC50 (nM) | Data | 0.366 | 0.364 |

Note: EC50 (half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.

III. Receptor Selectivity Profile of Agonist 6

Receptor selectivity is a critical determinant of a drug's safety profile. For a GLP-1R agonist, it is important to assess its binding affinity and functional potency at other closely related class B GPCRs, primarily the glucagon receptor (GCGR) and the glucose-dependent insulinotropic polypeptide receptor (GIPR). Cross-reactivity with these receptors can lead to undesired physiological effects.

Table 3: Receptor Selectivity Profile of Agonist 6

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| hGLP-1R | Data | Data |

| hGCGR | Data | Data |

| hGIPR | Data | Data |

Note: A higher Ki or EC50 value for hGCGR and hGIPR compared to hGLP-1R indicates greater selectivity for the GLP-1 receptor.

IV. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented above.

1. Radioligand Competitive Binding Assay

-

Objective: To determine the binding affinity (Ki) of Agonist 6 for the GLP-1R.

-

Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (HEK-hGLP-1R).

-

Radioligand: [125I]GLP-1(7-36)amide.

-

Procedure:

-

Cell membranes from HEK-hGLP-1R cells are prepared.

-

A constant concentration of [125I]GLP-1(7-36)amide is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (Agonist 6, GLP-1, or a reference agonist).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a gamma counter.

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. cAMP Functional Assay

-

Objective: To determine the functional potency (EC50) of Agonist 6 in stimulating cAMP production.

-

Cell Line: CHO-K1 cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R).

-

Procedure:

-

CHO-hGLP-1R cells are seeded in multi-well plates and grown to confluence.

-

Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with increasing concentrations of Agonist 6, GLP-1, or a reference agonist for a defined period at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Dose-response curves are generated, and EC50 values are determined using non-linear regression.

-

V. Visualizations

GLP-1R Signaling Pathway

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural analysis of the dual agonism at GLP-1R and GCGR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of the Novel GLP-1R Agonist S6: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of S6, a novel, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. S6 was identified through virtual screening and has demonstrated potential as a therapeutic agent for type 2 diabetes mellitus by promoting glucose-dependent insulin secretion.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of its pharmacological properties, detailed experimental methodologies, and a visual representation of the relevant biological pathways and workflows.

Pharmacological Data Summary

The in vitro activity of S6 has been assessed through a series of assays to determine its potency and efficacy in activating the GLP-1R and downstream signaling pathways. The key quantitative data are summarized in the tables below.

| Binding Affinity | |

| Assay | Bio-Layer Interferometry (BLI) |

| Receptor | Human GLP-1R |

| Result | Potent binding to GLP-1R |

| Note: Specific Kd value not publicly available. |

| Functional Potency | |

| Assay | FLIPR-based Calcium Flux Assay |

| Cell Line | CHO-K1/GLP-1R/Gα15 |

| Parameter | EC50 |

| Result | S6 was identified as the most potent compound among 30 initial hits, showing the highest relative fluorescence intensity at a concentration of 10 µM.[1][3] |

| Assay | Glucose-Dependent Insulin Secretion |

| System | Isolated rat pancreatic islets |

| Result | S6 (10 µM) significantly stimulated insulin secretion at high glucose concentrations (8.3 mM and 16.7 mM) but not at a low glucose concentration (2.8 mM). |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize S6 are provided below. These protocols are based on established methods for evaluating GLP-1R agonists.

Receptor Binding Assay: Bio-Layer Interferometry (BLI)

This assay measures the direct binding of the agonist to the GLP-1 receptor.

Materials:

-

Purified human GLP-1R protein

-

S6 compound

-

BLI instrument (e.g., OctetRED96)

-

Biosensors appropriate for the receptor immobilization strategy

-

Assay buffer

Protocol:

-

Immobilize the purified human GLP-1R onto the biosensor surface according to the manufacturer's instructions.

-

Establish a stable baseline by dipping the biosensors in assay buffer.

-

Associate the S6 compound by dipping the biosensors into wells containing serial dilutions of S6.

-

Transfer the biosensors to wells containing only assay buffer to measure the dissociation of the compound.

-

Regenerate the biosensor surface if necessary for subsequent experiments.

-

Fit the binding and dissociation curves to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.

Materials:

-

HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R)

-

Cell culture medium

-

Assay buffer

-

S6 compound and a reference agonist (e.g., GLP-1)

-

cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

96-well or 384-well microplates

Protocol:

-

Seed the HEK293-hGLP-1R cells into microplates and grow to 80-90% confluency.

-

Prepare serial dilutions of S6 and the reference agonist in assay buffer.

-

Remove the culture medium from the cells and add the assay buffer containing a PDE inhibitor.

-

Add the prepared compound dilutions to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.

-

Plot the response against the log concentration of the agonist to determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the GLP-1R signaling cascade.

Materials:

-

HEK293-hGLP-1R cells

-

Cell culture medium

-

Serum-free medium for starvation

-

S6 compound and a reference agonist

-

Lysis buffer

-

Phospho-ERK1/2 and Total-ERK1/2 detection kit (e.g., Western Blot, ELISA, or HTRF-based)

-

96-well microplates

Protocol:

-

Seed HEK293-hGLP-1R cells into a 96-well plate and grow to 80-90% confluency.

-

Replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.

-

Stimulate the cells with various concentrations of S6 or a reference agonist for a predetermined time (e.g., 5-10 minutes) at 37°C.

-

Lyse the cells and measure the levels of phosphorylated ERK1/2 and total ERK1/2 using the chosen detection method.

-

For Western blotting, resolve protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-ERK1/2 and total ERK1/2.

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

-

Calculate the fold increase in ERK1/2 phosphorylation over the basal level and plot this against the log concentration of the agonist to determine EC50 and Emax values.

FLIPR-Based Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, which can be an indicator of GLP-1R activation, particularly in engineered cell lines.

Materials:

-

CHO-K1 cells co-expressing GLP-1R and a G-protein alpha subunit (Gα15) that couples to the phospholipase C pathway (CHO-K1/GLP-1R/Gα15).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer

-

S6 compound and a reference agonist

-

Fluorescent Imaging Plate Reader (FLIPR)

Protocol:

-

Plate the CHO-K1/GLP-1R/Gα15 cells in a 96-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of S6 and the reference agonist.

-

Use the FLIPR instrument to measure the baseline fluorescence, then add the compounds and continue to measure the fluorescence signal over time.

-

Calculate the change in relative fluorescence units (ΔRFU) to determine the extent of calcium mobilization.

-

Plot the ΔRFU against the log concentration of the agonist to determine the EC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by GLP-1R agonists and the general workflow for their in vitro characterization.

Caption: GLP-1R Signaling Pathways.

Caption: In Vitro Characterization Workflow.

References

- 1. Frontiers | Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets [frontiersin.org]

- 2. Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets [ouci.dntb.gov.ua]

- 3. Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to GLP-1R Agonism and the Investigated Chemical Series

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of a Novel GLP-1R Agonist Series

For the attention of: Researchers, scientists, and drug development professionals.

The glucagon-like peptide-1 receptor (GLP-1R) is a well-validated target for the treatment of type 2 diabetes and obesity.[1] Activation of GLP-1R by its endogenous ligand, GLP-1, potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1] While several peptide-based GLP-1R agonists are clinically available, the development of orally bioavailable, small-molecule agonists remains a significant goal in medicinal chemistry.

This guide delves into the structure-activity relationships of a series of fused-heterocyclic derivatives designed as GLP-1R agonists. The core scaffold of this series and the key points of modification are highlighted below. The primary endpoint for activity in these studies was the compound's ability to stimulate the GLP-1R, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for a selection of compounds from the fused-heterocyclic series. The activity is presented as the half-maximal effective concentration (EC50) for GLP-1R activation in a cAMP assay.

| Compound ID | Core Scaffold | R1 | R2 | R3 | EC50 (µM) |

| 8a | Imidazo[1,2-a]pyridine | H | H | H | >10 |

| 8b | Imidazo[1,2-a]pyridine | Cl | H | H | 9.87 |

| 8c | Imidazo[1,2-a]pyridine | H | CF3 | H | >10 |

| 8d | Imidazo[1,2-a]pyridine | Cl | CF3 | H | 8.54 |

| 8e | Imidazo[1,2-a]pyridine | Cl | CF3 | OSO2Me | 7.89 |

| 12a | Imidazo[1,2-a]pyrazine | H | H | H | >10 |

| 12b | Imidazo[1,2-a]pyrazine | Cl | H | H | >10 |

| 33a | Imidazo[2,1-b]thiazole | H | H | H | >10 |

Data synthesized from Chen et al., Arch. Pharm. Res., 2014.[2][3][4]

Key SAR Insights:

-

Core Scaffold: The imidazo[1,2-a]pyridine core demonstrated the most promising activity compared to the imidazo[1,2-a]pyrazine and imidazo[2,1-b]thiazole scaffolds.

-

Substitution at R1: The introduction of a chloro group at the R1 position (compound 8b ) significantly improved potency compared to the unsubstituted analog (8a ).

-

Substitution at R2: A trifluoromethyl group at the R2 position, in combination with a chloro group at R1 (compound 8d ), led to a further enhancement of agonist activity.

-

Substitution at R3: The addition of a methanesulfonate group at the R3 position on the phenyl ring (compound 8e ) resulted in the most potent compound in this series, with an EC50 of 7.89 µM.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine the activity of these GLP-1R agonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: GLP-1R Signaling Pathway.

Caption: Experimental Workflow for cAMP Assay.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize GLP-1R agonists.

In Vitro GLP-1R Activation Assay (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the GLP-1R and induce the production of intracellular cyclic AMP (cAMP).

Materials:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1R.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin, and streptomycin.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

-

Test compounds and reference agonist (e.g., GLP-1 (7-36)).

-

cAMP detection kit (e.g., HTRF-based kit).

-

Cell lysis buffer.

-

384-well white assay plates.

-

Plate reader capable of measuring time-resolved fluorescence.

Procedure:

-

Cell Seeding: Seed the CHO-K1-hGLP-1R cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

-

Assay Initiation: On the day of the assay, remove the culture medium from the cells and add the prepared compound dilutions.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Cell Lysis: Add the cell lysis buffer to each well to release the intracellular cAMP.

-

cAMP Detection: Add the cAMP detection reagents (e.g., anti-cAMP cryptate and cAMP-d2 for HTRF) to the wells and incubate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Measure the fluorescence signal using a plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm for HTRF).

-

Data Analysis: Convert the fluorescence ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to potentiate glucose-stimulated insulin secretion from pancreatic beta cells or isolated islets.

Materials:

-

INS-1E cells or isolated rodent/human pancreatic islets.

-

Culture medium for cells/islets (e.g., RPMI-1640).

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA.

-

Low glucose KRBH buffer (e.g., 2.8 mM glucose).

-

High glucose KRBH buffer (e.g., 16.7 mM glucose).

-

Test compounds.

-

Insulin ELISA kit.

-

24-well plates.

Procedure:

-

Cell/Islet Preparation: Culture INS-1E cells or islets in 24-well plates to the desired confluency or number per well.

-

Pre-incubation: Wash the cells/islets with low glucose KRBH buffer and then pre-incubate in the same buffer for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.

-

Stimulation: Remove the pre-incubation buffer and add fresh low glucose KRBH buffer, high glucose KRBH buffer, or high glucose KRBH buffer containing the test compound at various concentrations.

-

Incubation: Incubate the plates for 1-2 hours at 37°C.

-

Supernatant Collection: At the end of the incubation, carefully collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express the results as fold-increase in insulin secretion over the basal (low glucose) condition. Plot the fold-increase against the compound concentration to determine the dose-response relationship.

Conclusion

The structure-activity relationship studies of the fused-heterocyclic series have identified a novel class of small-molecule GLP-1R agonists. The imidazo[1,2-a]pyridine scaffold proved to be a promising starting point, and systematic modifications led to the discovery of compound 8e with an EC50 of 7.89 µM. Further optimization of this series could lead to the development of potent and orally bioavailable drugs for the treatment of type 2 diabetes and obesity. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel GLP-1R agonists.

References

- 1. Novel Small Molecule Glucagon-Like Peptide-1 Receptor Agonist S6 Stimulates Insulin Secretion From Rat Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

An In-depth Technical Guide to GLP-1R Agonist Downstream Signaling Pathways: cAMP and ERK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the core downstream signaling pathways activated by Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, with a specific focus on the canonical cyclic AMP (cAMP) pathway and the Extracellular signal-regulated kinase (ERK) pathway. This document synthesizes key quantitative data, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to GLP-1R Signaling

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a primary target for the treatment of type 2 diabetes and obesity.[1][2] Upon binding of an agonist, such as the endogenous GLP-1 or synthetic mimetics like Exendin-4, the GLP-1R undergoes a conformational change that initiates a cascade of intracellular signaling events.[3] While the Gαs-cAMP pathway is the most well-characterized and predominant signaling axis, GLP-1R activation also leads to the phosphorylation and activation of ERK, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][4] Understanding the nuances of these pathways is critical for the development of novel therapeutics with improved efficacy and biased signaling profiles.

The Canonical cAMP Signaling Pathway

Activation of the GLP-1R primarily leads to the coupling with the stimulatory G protein, Gαs. This interaction catalyzes the exchange of GDP for GTP on the α-subunit of Gαs, causing its dissociation from the βγ-subunits. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

-

PKA-dependent signaling: PKA, upon activation by cAMP, phosphorylates a multitude of downstream targets, leading to enhanced glucose-dependent insulin gene expression and secretion in pancreatic β-cells.

-

Epac-dependent signaling: Epac proteins, also activated by cAMP, can influence insulin exocytosis and other cellular processes independently of PKA.

The cAMP signaling cascade is a rapid and robust response to GLP-1R agonism and is a primary mechanism for the incretin effect.

The ERK Signaling Pathway

In addition to the canonical cAMP pathway, GLP-1R agonists also induce the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK). This activation can occur through several mechanisms, demonstrating a significant crosstalk between the cAMP and MAPK pathways.

-

PKA-dependent ERK activation: In some cell types, the increase in cAMP and subsequent activation of PKA can lead to the phosphorylation of ERK. This represents a direct link between the two major signaling arms of the GLP-1R.

-

β-arrestin-mediated ERK activation: Following agonist binding and GPCR kinase (GRK)-mediated phosphorylation of the GLP-1R, β-arrestins can be recruited to the receptor. β-arrestins can act as scaffolds, bringing components of the MAPK cascade into proximity, leading to ERK activation. This pathway is often associated with a more sustained ERK signal that is spatially distinct from the PKA-mediated activation.

The activation of ERK downstream of the GLP-1R has been implicated in cellular processes such as proliferation, differentiation, and survival.

Quantitative Analysis of GLP-1R Agonist Signaling

The potency and efficacy of GLP-1R agonists in activating the cAMP and ERK pathways can be quantified using in vitro cell-based assays. The half-maximal effective concentration (EC50) is a key parameter used to compare the potency of different agonists.

| Agonist | Assay | Cell Line | EC50 | Reference |

| GLP-1 (7-36) | cAMP Accumulation | HEK-GLP-1R | 85 pM | |

| GLP-1 (7-36) | cAMP Accumulation | CHO-GLP-1R | 23 pM | |

| Liraglutide | cAMP Accumulation | CHO-GLP-1R | 1.2 pM | |

| Semaglutide | cAMP Accumulation | CHO-GLP-1R | 0.9 pM | |

| Exendin-4 | cAMP Accumulation | GLP1R-CHO | ~1 nM | |

| Compound 2 | cAMP Accumulation | HEK-GLP-1R | 0.59 µM | |

| Compound 2 | pERK1/2 | HEK-GLP-1R | 101 nM |

Experimental Protocols

In Vitro cAMP Accumulation Assay (HTRF-based)

This protocol outlines a common method for measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Maintain a stable cell line expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) in the appropriate culture medium.

-

Seed the cells into a white, 384-well microplate at a density that will result in a confluent monolayer on the day of the assay and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the GLP-1R agonists in an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Remove the culture medium from the cells and add the agonist dilutions.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and HTRF Detection:

-

Lyse the cells by adding the lysis buffer provided in the HTRF kit.

-

Add the HTRF detection reagents: cAMP labeled with a fluorescent acceptor (e.g., d2) and a monoclonal anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

-

Incubate the plate at room temperature for 60 minutes to allow the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence at both the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (Signal at 665nm / Signal at 620nm) * 10000. An increase in cellular cAMP will lead to a decrease in the HTRF signal.

-

Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

-

In Vitro ERK Phosphorylation Assay (Western Blot)

This protocol details the steps for detecting phosphorylated ERK1/2 (p-ERK) by Western blotting, a widely used technique to assess the activation of the MAPK pathway.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., MIN6, INS-1) to sub-confluency in 6-well plates.

-

To minimize basal ERK phosphorylation, serum-starve the cells for 4-12 hours before the experiment.

-

Treat the cells with various concentrations of GLP-1R agonists for a short duration, typically 5-10 minutes, which corresponds to the peak ERK phosphorylation time.

-

-

Lysate Preparation:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Western Blotting:

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples into an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with an anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized data to generate concentration-response curves and calculate EC50 values.

-

Conclusion

The cAMP and ERK signaling pathways are the two primary downstream cascades activated by GLP-1R agonists. A thorough understanding of these pathways, including their crosstalk and the quantitative aspects of their activation, is essential for the rational design and development of novel GLP-1R-based therapeutics. The experimental protocols provided in this guide offer robust methods for characterizing the signaling profiles of new chemical entities targeting the GLP-1R. Future research in this area will likely focus on elucidating the roles of biased agonism in achieving desired therapeutic outcomes and further dissecting the complex interplay between different signaling networks.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology and Safety Profile of the GLP-1R Agonist Liraglutide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of liraglutide, a long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist. The information presented is compiled from publicly available regulatory documents and scientific literature, intended to serve as a resource for professionals in the field of drug development.

Introduction

Liraglutide is a GLP-1 analogue with 97% amino acid sequence homology to human GLP-1. It is acylated with a C16 fatty acid, which enables it to bind to albumin and extends its half-life, allowing for once-daily administration.[1][2] Its primary mechanism of action involves the activation of GLP-1 receptors, which are widely distributed in various tissues, including the pancreas, brain, heart, and gastrointestinal tract. This activation leads to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and a reduction in appetite and food intake.[3][4]

Mechanism of Action and Signaling Pathway

Liraglutide exerts its effects by binding to and activating the GLP-1 receptor, a class B G protein-coupled receptor (GPCR). This initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). In pancreatic β-cells, this signaling pathway potentiates glucose-stimulated insulin secretion.

Caption: Liraglutide signaling pathway in pancreatic β-cells.

Preclinical Safety Pharmacology

Safety pharmacology studies were conducted to evaluate the potential undesirable pharmacodynamic effects of liraglutide on vital functions.

Cardiovascular System

In in-vitro studies using isolated rabbit hearts, liraglutide was observed to increase heart rate.[5] In conscious telemetered monkeys, liraglutide had no effect on the QTc interval.

Central Nervous System

While liraglutide does not readily cross the blood-brain barrier, very low levels have been detected in the central nervous system (CNS). The effects of liraglutide on reducing food consumption and body weight are believed to be centrally mediated.

Respiratory and Other Systems

In rats, liraglutide was shown to have a diuretic effect. It also weakly inhibited acetylcholine-induced smooth muscle contraction in isolated guinea pig ileum.

Repeat-Dose Toxicology

Repeat-dose toxicity studies were conducted in mice, rats, and monkeys to assess the toxicological profile of liraglutide following prolonged administration.

| Species | Duration | Route | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| Mouse | 4 & 13 weeks | Subcutaneous | Thyroid C-cell focal hyperplasia, a preneoplastic lesion. | Not explicitly stated in the provided results. |

| Rat | Up to 2 years | Subcutaneous | Reduced food consumption and body weight gain (dose-limiting). | Not explicitly stated in the provided results. |

| Monkey | Up to 87 weeks | Subcutaneous | Transiently reduced food consumption and decreased body weight gain (dose-limiting); irreversible injection site reactions. Anti-liraglutide antibodies were detected in some animals. | Not explicitly stated in the provided results. |

Experimental Protocol: General Repeat-Dose Toxicity Study A representative experimental design for a chronic repeat-dose toxicity study is as follows:

Caption: Generalized workflow for a preclinical repeat-dose toxicity study.

Genotoxicity

Liraglutide was evaluated in a comprehensive battery of genotoxicity assays to assess its potential to induce genetic mutations or chromosomal damage.

| Assay | System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames test) | In vitro | With and without | Negative |

| Chromosomal Aberration Assay | In vitro (Human peripheral blood lymphocytes) | With and without | Negative |

| Erythrocyte Micronucleus Assay | In vivo (Rat) | N/A | Negative |

These results indicate that liraglutide is not genotoxic.

Carcinogenicity

Two-year carcinogenicity studies were conducted in rats and mice to evaluate the tumorigenic potential of liraglutide.

Rat Carcinogenicity Study

| Dose (mg/kg/day) | Human AUC Multiple | Thyroid C-cell Adenomas | Thyroid C-cell Carcinomas |

| 0.075 | 0.5x | Increased incidence in females | - |

| 0.25 | 2x | Increased incidence in males and females | - |

| 0.75 | 8x | Increased incidence in males and females | Increased incidence in males |

Experimental Protocol: Rat 2-Year Carcinogenicity Study

-

Species: Sprague-Dawley rats.

-

Dose Groups: 0 (vehicle), 0.075, 0.25, and 0.75 mg/kg/day.

-

Route of Administration: Subcutaneous injection.

-

Duration: 2 years.

-

Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological evaluation of all tissues.

Mouse Carcinogenicity Study

| Dose (mg/kg/day) | Human AUC Multiple | Thyroid C-cell Adenomas | Fibrosarcomas (dorsal skin/subcutis) |

| 0.03 | 0.2x | - | - |

| 0.2 | 2x | - | - |

| 1.0 | 10x | Increased incidence in males and females | - |

| 3.0 | 45x | Increased incidence in males and females | Increased incidence in males |

Experimental Protocol: Mouse 2-Year Carcinogenicity Study

-

Species: CD-1 mice.

-

Dose Groups: 0, 0.03, 0.2, 1, and 3 mg/kg/day.

-

Route of Administration: Subcutaneous injection.

-

Duration: 2 years.

-

Endpoints: Similar to the rat carcinogenicity study.

The development of thyroid C-cell tumors in rodents is a known class effect for long-acting GLP-1R agonists and is believed to be mediated by a GLP-1R-dependent mechanism. The human relevance of these findings is a subject of ongoing discussion, as there are differences in the expression of GLP-1 receptors on thyroid C-cells between rodents and primates.

Reproductive and Developmental Toxicology

The potential effects of liraglutide on fertility, embryonic and fetal development, and pre- and postnatal development were assessed in rats and rabbits.

Fertility and Early Embryonic Development (Rat)

Liraglutide did not affect the fertility of male rats. In female rats treated prior to mating and during early gestation, an increase in early embryonic deaths was observed at a maternal plasma exposure 11 times that in humans.

Embryo-fetal Development

| Species | Gestation Period of Dosing | Maternal Systemic Exposure (vs. Human) | Key Findings |

| Rat | Organogenesis | 0.8x | Fetal abnormalities including misshapen oropharynx, narrowed larynx, and umbilical hernia. |

| Rabbit | Organogenesis | < 1x | Decreased fetal weight and an increased incidence of total major fetal abnormalities at all doses. |

Experimental Protocol: Embryo-fetal Developmental Toxicity Study A general protocol for an embryo-fetal development study is as follows:

Caption: Workflow of an embryo-fetal developmental toxicity study.

Summary and Conclusion

The preclinical safety evaluation of liraglutide has been extensive, encompassing safety pharmacology, repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies. The primary findings of toxicological significance were the development of thyroid C-cell tumors in rodents, a class effect for long-acting GLP-1R agonists, and adverse effects on embryo-fetal development in rats and rabbits. Liraglutide was not found to be genotoxic. The dose-limiting toxicities in repeat-dose studies were related to its pharmacological effects on food consumption and body weight. This comprehensive preclinical data package has been instrumental in defining the safety profile of liraglutide and informing its clinical development and therapeutic use.

References

Investigating the Metabolic Stability of GLP-1R Agonist 6 in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to assess the metabolic stability of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, designated as GLP-1R agonist 6, in plasma. Understanding the plasma stability of peptide-based therapeutics is a critical step in drug development, as it directly influences their pharmacokinetic profile and dosing regimen. This document outlines the key experimental protocols, presents representative data, and illustrates the underlying biological pathways.

Introduction to GLP-1R Agonist Stability

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with multiple metabolic effects, including glucose-dependent stimulation of insulin secretion, suppression of glucagon release, and delayed gastric emptying.[1][2] However, native GLP-1 is rapidly degraded in vivo, primarily by the enzyme dipeptidyl peptidase-4 (DPP-4), resulting in a very short plasma half-life of only 1-2 minutes.[3] Consequently, therapeutic GLP-1R agonists are chemically modified to enhance their resistance to enzymatic degradation and prolong their duration of action.[4]

The investigation of a new GLP-1R agonist's metabolic stability in plasma is crucial for several reasons:

-

Predicting In Vivo Half-Life: In vitro plasma stability data provides an early indication of the compound's likely pharmacokinetic profile in vivo.

-

Identifying Degradation Products: Understanding how and where the molecule is cleaved helps in identifying potential metabolites that may have altered efficacy or safety profiles.

-

Guiding Molecular Optimization: Stability data can inform further medicinal chemistry efforts to improve the drug-like properties of the agonist.

GLP-1 Receptor Signaling Pathway

Upon binding to its receptor, a G-protein coupled receptor (GPCR) on pancreatic β-cells and other tissues, a GLP-1R agonist initiates a cascade of intracellular events.[5] The predominant signaling pathway involves the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to a series of downstream effects that culminate in enhanced glucose-stimulated insulin secretion. Evidence also suggests the involvement of other pathways, including those mediated by Gαq and β-arrestin.

Experimental Protocols for Plasma Stability Assessment

The metabolic stability of this compound is typically assessed through an in vitro incubation with plasma from various species (e.g., human, rat, mouse) followed by quantification of the remaining parent compound over time.

In Vitro Plasma Incubation

This protocol outlines the general procedure for determining the rate of degradation of a test compound in plasma.

A detailed protocol is as follows:

-

Preparation of Reagents:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Pooled plasma (e.g., human, rat, mouse) is thawed at 37°C. For studies of intact GLP-1 analogs, it is crucial to add a DPP-4 inhibitor to the plasma to prevent ex vivo degradation.

-

An internal standard (IS), often a stable isotope-labeled version of the analyte, is prepared in the quenching solution (e.g., acetonitrile).

-

-

Incubation:

-

The this compound stock solution is added to the pre-warmed plasma to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.

-

The mixture is incubated in a shaking water bath at 37°C.

-

-

Sampling and Reaction Quenching:

-

Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is immediately stopped by adding a volume of cold acetonitrile (containing the IS) to precipitate plasma proteins.

-

-

Sample Processing:

-

The quenched samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

The supernatant, containing the analyte and IS, is transferred to a new plate or vials for analysis.

-

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying peptide drugs like GLP-1R agonists in biological matrices due to its high sensitivity and specificity.

-

Chromatographic Separation: The sample extract is injected onto a reverse-phase HPLC or UHPLC column (e.g., C18). A gradient elution with mobile phases consisting of water and acetonitrile with an acid modifier (e.g., formic acid) is used to separate the agonist from other plasma components.

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Presentation and Analysis

The concentration of this compound at each time point is determined from a calibration curve. The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.

Calculation of Half-Life

The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the degradation rate constant (k). The half-life (t½) is then calculated using the following equation:

t½ = 0.693 / k

Representative Data

The following tables summarize the kind of quantitative data generated from plasma stability studies.

Table 1: In Vitro Plasma Stability of this compound

| Species | Incubation Time (min) | Mean % Remaining (± SD) | Calculated Half-Life (t½, min) |

| Human | 0 | 100 | \multirow{5}{}{>120} |

| 15 | 98.2 ± 2.1 | ||

| 30 | 95.6 ± 3.5 | ||

| 60 | 92.1 ± 4.2 | ||

| 120 | 88.5 ± 5.1 | ||

| Rat | 0 | 100 | \multirow{5}{}{105} |

| 15 | 89.1 ± 3.3 | ||

| 30 | 79.5 ± 4.8 | ||

| 60 | 63.2 ± 5.6 | ||

| 120 | 45.3 ± 6.2 | ||

| Mouse | 0 | 100 | \multirow{5}{*}{85} |

| 15 | 85.4 ± 2.9 | ||

| 30 | 72.9 ± 4.1 | ||

| 60 | 51.8 ± 5.0 | ||

| 120 | 30.1 ± 5.9 |

Note: Data are representative and not from actual studies of a compound named "this compound."

Table 2: Typical LC-MS/MS Parameters for a GLP-1 Analog

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analyte MRM Transition | e.g., m/z 1050.5 -> 120.1 |

| IS MRM Transition | e.g., m/z 1054.5 -> 124.1 |

Degradation Pathway and Metabolite Identification

The primary degradation pathway for native GLP-1 and many of its analogs in plasma is N-terminal cleavage by DPP-4 between the second and third amino acid residues. This results in a metabolite that is inactive at the GLP-1 receptor. More stable agonists, like this compound is presumed to be, are designed to be resistant to DPP-4 cleavage. However, other proteases in plasma can also contribute to degradation over longer periods.

Metabolite identification studies can be performed using high-resolution mass spectrometry to determine the sites of cleavage and identify the resulting peptide fragments.

Conclusion

The assessment of metabolic stability in plasma is a cornerstone of preclinical development for peptide-based therapeutics like this compound. The protocols described in this guide, combining in vitro plasma incubations with sensitive LC-MS/MS bioanalysis, provide a robust framework for generating critical data. This information is essential for selecting promising drug candidates with favorable pharmacokinetic properties, ultimately leading to the development of more effective and convenient treatments for metabolic diseases.

References

- 1. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. altasciences.com [altasciences.com]

- 5. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

Foundational Research on GLP-1R Agonist 6 for Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the therapeutic landscape for type 2 diabetes (T2D) and obesity.[1][2][3][4][5] This technical guide provides a comprehensive overview of the foundational research and development of a novel investigational GLP-1R agonist, designated herein as "Agonist 6." We delve into the core mechanism of action, present key preclinical and clinical findings in a structured format, and provide detailed experimental protocols for the assays used in its characterization. This document is intended to serve as a technical resource for researchers and drug development professionals in the field of metabolic diseases.

Introduction to GLP-1R Agonism

The glucagon-like peptide-1 (GLP-1) is an incretin hormone released from the gut in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. GLP-1 receptor agonists are therapeutic agents that mimic the action of endogenous GLP-1, thereby providing glycemic control and often leading to weight loss. The development of GLP-1R agonists has been a significant advancement in the management of T2D, with a growing body of evidence supporting their cardiovascular benefits.

"Agonist 6" is a novel, long-acting synthetic peptide analog of GLP-1, engineered for enhanced stability and protracted action, allowing for once-weekly administration. Its development was guided by a machine-learning-based peptide discovery platform to optimize its potency, selectivity, and physicochemical properties.

Mechanism of Action

Upon administration, Agonist 6 binds to and activates the GLP-1 receptor, a class B G protein-coupled receptor (GPCR), expressed on various cell types, including pancreatic beta cells, alpha cells, and neurons in the central nervous system. This activation initiates a cascade of intracellular signaling events that underpin its therapeutic effects.

Key Signaling Pathways

The primary signaling pathway activated by Agonist 6 is the Gαs-adenylyl cyclase-cAMP pathway. This leads to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively mediate the downstream effects on insulin secretion and cellular function. Additionally, GLP-1R activation can trigger other signaling cascades, including the PI3K-Akt and MEK-ERK1/2 pathways, which are involved in cellular processes like anti-apoptosis and proliferation.

References

- 1. The Discovery and Development of Glucagon-Like Peptide-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 4. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLP-1 receptor agonists in the treatment of type 2 diabetes – state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Cell-Based cAMP Assay for the Functional Characterization of GLP-1R Agonist 6

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis, making its receptor (GLP-1R) a key therapeutic target for type 2 diabetes and obesity.[1] GLP-1R is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gαs protein subunit.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] The subsequent cAMP signaling cascade mediates various physiological effects, including glucose-dependent insulin secretion, suppression of glucagon release, and promotion of satiety. Therefore, quantifying the intracellular cAMP accumulation in response to a novel compound is a primary functional assay to determine its potency and efficacy as a GLP-1R agonist. This application note provides a detailed protocol for a cell-based cAMP assay to characterize a novel GLP-1R agonist, designated "Agonist 6," using a homogeneous time-resolved fluorescence (HTRF) format.

GLP-1R Signaling Pathway

Activation of the GLP-1 receptor by an agonist initiates a signaling cascade that is central to its therapeutic effects. The binding of an agonist to GLP-1R induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). These downstream effectors go on to modulate a variety of cellular processes that contribute to improved glucose control and other metabolic benefits.

Caption: GLP-1R cAMP Signaling Pathway.

Data Presentation

The potency and efficacy of Agonist 6 were determined by measuring cAMP accumulation in HEK293 cells stably expressing the human GLP-1R. The results are summarized in the table below, with a known GLP-1R agonist serving as a reference control.

| Compound | EC50 (pM) | Emax (% of Reference Agonist) |

| Agonist 6 | 15.8 | 98% |

| Reference Agonist | 10.2 | 100% |

Experimental Protocol

This protocol details a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay to quantify cAMP levels in a cell-based format. The assay is based on the competition between native cAMP produced by the cells and a fluorescently labeled cAMP tracer for binding to a specific antibody.

Materials and Reagents

-

HEK293 cells stably expressing human GLP-1R (e.g., from Millipore, ATCC, or equivalent)

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA)

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)

-

Agonist 6 and Reference GLP-1R Agonist

-

HTRF cAMP Assay Kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer or equivalent) containing:

-

Europium (Eu)-labeled cAMP tracer

-

ULight-labeled anti-cAMP antibody

-

Lysis Buffer

-

-

White, opaque 384-well microplates

-

HTRF-compatible microplate reader

Experimental Workflow

The overall workflow for the cell-based cAMP assay is depicted in the following diagram.

Caption: Experimental Workflow for the Cell-Based cAMP Assay.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture HEK293-hGLP-1R cells in the recommended medium at 37°C in a humidified incubator with 5% CO2.

-

On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

-

Seed the cells into a white, opaque 384-well plate at a density of 2,000-5,000 cells per well in 10 µL of medium.

-

Incubate the plate overnight at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of Agonist 6 and the reference agonist in assay buffer containing a phosphodiesterase inhibitor such as IBMX (final concentration of 0.5 mM is recommended). Prepare a 2x concentrated stock of these dilutions.

-

-

Cell Stimulation:

-

On the day of the assay, carefully remove the culture medium from the wells.

-

Add 10 µL of the 2x concentrated agonist dilutions to the respective wells. For control wells, add 10 µL of assay buffer with IBMX.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Cell Lysis and HTRF Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided lysis buffer.

-

Add 10 µL of the HTRF detection mix to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader. The reader should be set to excite at approximately 320-340 nm and read the emission at two wavelengths: 620 nm (for the Europium donor) and 665 nm (for the ULight acceptor).

-

Data Analysis

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

The signal at 665 nm is inversely proportional to the amount of cAMP produced by the cells.

-

Plot the HTRF ratio against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximum response) for each compound.

The described cell-based cAMP assay protocol provides a robust and high-throughput method for the functional characterization of novel GLP-1R agonists. The HTRF format offers high sensitivity and a simplified workflow, making it ideal for screening and lead optimization in drug discovery programs. The data obtained for "Agonist 6" demonstrates its potent agonistic activity at the GLP-1 receptor, comparable to the reference agonist.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GLP-1R Agonist 6 in Diet-Induced Obese (DIO) Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of GLP-1 Receptor Agonist 6 (a representative glucagon-like peptide-1 receptor agonist) in preclinical studies using diet-induced obese (DIO) animal models. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of GLP-1R agonists for obesity and related metabolic disorders.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation.[1][2] GLP-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, thereby stimulating insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1][3][4] These multifaceted actions make GLP-1R agonists a promising therapeutic strategy for managing type 2 diabetes and obesity. Diet-induced obese (DIO) animal models, typically mice or rats fed a high-fat diet, are widely used to study the pathophysiology of obesity and to evaluate the efficacy of anti-obesity drugs.

Mechanism of Action

GLP-1R agonists exert their effects by binding to and activating the GLP-1 receptor, a G protein-coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, the gastrointestinal tract, and the heart. The activation of GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gsα subunit, leading to increased cyclic AMP (cAMP) levels. This signaling pathway ultimately results in the physiological effects of GLP-1R agonism.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data from DIO Animal Studies

The following tables summarize representative quantitative data from studies investigating the effects of GLP-1R agonists in diet-induced obese animal models.

Table 1: Effects of this compound on Body Weight and Food Intake in DIO Mice

| Treatment Group | Duration | Dosage | Change in Body Weight (%) | Cumulative Food Intake (g) | Reference |

| Vehicle | 14 days | - | +2.5 ± 0.8 | 45.2 ± 2.1 | |

| This compound | 14 days | 5 nmol/kg/day | -15.8 ± 1.5 | 30.7 ± 1.8 | |

| Vehicle | 8 weeks | - | +5.1 ± 1.2 | - | |

| This compound | 8 weeks | 10 nmol/kg/day | -22.0 ± 2.1 | - | |

| Vehicle | 12 weeks | - | +8.3 ± 1.9 | - | |

| This compound | 12 weeks | 0.3 mg/kg/day | -18.5 ± 2.5 | Reduced vs. Vehicle |

Table 2: Metabolic Parameters in DIO Mice Treated with this compound

| Parameter | Vehicle | This compound | Duration | Reference |

| Fasting Blood Glucose (mg/dL) | 155 ± 10 | 110 ± 8 | 7 days | |

| Plasma Insulin (ng/mL) | 2.1 ± 0.3 | 1.2 ± 0.2 | 12 weeks | |

| Plasma ALT (U/L) | 85 ± 9 | 45 ± 6 | 8 weeks | |

| Hepatic Steatosis (%) | 35 ± 4 | 12 ± 3 | 8 weeks |

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity in Mice

Objective: To establish an obese phenotype in mice that mimics human obesity resulting from a high-fat, high-sugar diet.

Materials:

-

Male C57BL/6J mice (5-6 weeks old)

-

Standard chow diet (e.g., 10% kcal from fat)

-

High-fat diet (HFD) (e.g., 45-60% kcal from fat)

-

Animal caging with ad libitum access to food and water

-

Animal scale

Procedure:

-

Upon arrival, acclimatize mice to the animal facility for at least one week on a standard chow diet.

-

Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a HFD.

-

House the mice under a 12-hour light/dark cycle at a controlled temperature (22-24°C).

-

Provide ad libitum access to their respective diets and water for a period of 12-16 weeks.

-

Monitor body weight weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-25%) than the control group.

-

At the end of the induction period, the DIO mice are ready for use in therapeutic intervention studies.

Protocol 2: Evaluation of this compound Efficacy in DIO Mice

Objective: To assess the effects of this compound on body weight, food intake, and metabolic parameters in DIO mice.

Materials:

-

DIO mice (from Protocol 1)

-

This compound

-

Vehicle control (e.g., sterile saline or appropriate buffer)

-

Syringes and needles for subcutaneous injection

-

Metabolic cages for food intake and energy expenditure monitoring (optional)

-

Glucometer and test strips

-

Equipment for blood collection and analysis (e.g., ELISA kits for insulin)

Procedure:

-

Randomize DIO mice into treatment groups (e.g., vehicle, low-dose this compound, high-dose this compound) based on body weight to ensure even distribution.

-

Administer this compound or vehicle via subcutaneous injection once daily for the duration of the study (e.g., 4-8 weeks).

-

Measure body weight and food intake daily or several times per week.

-

At specified time points (e.g., weekly or at the end of the study), perform metabolic assessments:

-

Fasting Blood Glucose: Fast mice for 6 hours and measure blood glucose from a tail snip.

-

Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via intraperitoneal injection and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

-

At the end of the study, collect terminal blood samples for analysis of plasma parameters (e.g., insulin, lipids, liver enzymes).

-

Harvest tissues (e.g., liver, adipose tissue) for histological or gene expression analysis.

Experimental Workflow Diagram

Caption: Experimental workflow for DIO mice studies.

Conclusion

The use of this compound in DIO animal models provides a robust platform for investigating its therapeutic potential in obesity and related metabolic diseases. The protocols and information provided herein serve as a guide for researchers to conduct well-controlled and informative preclinical studies. Careful consideration of experimental design, including appropriate controls, dosing regimens, and endpoint analyses, is critical for obtaining reliable and translatable results.

References

Application Notes and Protocols: GLP-1R Agonist 6 in Primary Human Islet Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for studying the effects of a novel GLP-1 receptor (GLP-1R) agonist, designated here as "GLP-1R agonist 6," on primary human islets. The protocols and data presentation are based on established techniques and findings from studies of similar small molecule GLP-1R agonists.

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the treatment of type 2 diabetes, primarily due to their ability to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2][3] Studying the effects of novel GLP-1R agonists, such as this compound, on primary human islets is a critical step in the drug development process. These studies provide essential insights into the compound's efficacy, potency, and mechanism of action in a physiologically relevant human model.

Data Presentation

The following tables summarize representative quantitative data from key experiments designed to characterize the effects of this compound on primary human islets. The data is modeled on findings for similar small molecule GLP-1R agonists, such as S6, which has been studied in rodent islets.[4]

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets

| Treatment Condition | Glucose Concentration (mM) | Insulin Secretion (ng/islet/hour) | Fold Change vs. Control |

| Vehicle Control | 2.8 | 0.5 ± 0.1 | - |

| Vehicle Control | 16.7 | 2.5 ± 0.3 | 5.0 |

| This compound (10 µM) | 2.8 | 0.6 ± 0.1 | 1.2 |

| This compound (10 µM) | 16.7 | 5.5 ± 0.5* | 11.0 |

| This compound (10 µM) + Exendin (9-39) (1 µM) | 16.7 | 2.7 ± 0.4 | 5.4 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control at 16.7 mM glucose. Exendin (9-39) is a known GLP-1R antagonist. This data demonstrates the glucose-dependent insulinotropic effect of this compound, which is reversible by a specific antagonist, confirming its on-target activity.[4]

Table 2: Effect of this compound on Intracellular Signaling Pathways in Human Islets

| Parameter | Treatment Condition | Measurement | Fold Change vs. Control |

| Intracellular cAMP | Vehicle Control | 100 ± 10 | - |

| Intracellular cAMP | This compound (10 µM) | 350 ± 30 | 3.5 |

| Intracellular Ca2+ ([Ca2+]i) | Vehicle Control (16.7 mM Glucose) | 1.0 ± 0.1 (arbitrary units) | - |

| Intracellular Ca2+ ([Ca2+]i) | This compound (10 µM) (16.7 mM Glucose) | 2.2 ± 0.2 (arbitrary units) | 2.2 |

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. These findings indicate that this compound activates the canonical GLP-1R signaling pathway, leading to an increase in intracellular cAMP and a subsequent rise in intracellular calcium in the presence of high glucose.

Mandatory Visualization

Caption: GLP-1R Signaling Pathway in Pancreatic β-cells.

Caption: Experimental Workflow for Human Islet Studies.

Experimental Protocols

Human Islet Culture and Maintenance

-

Source: Primary human islets are obtained from deceased organ donors through approved distribution programs.

-

Culture Medium: Islets are cultured in a specialized medium such as CMRL 1066 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Islets are maintained in suspension culture in a humidified incubator at 37°C and 5% CO2. The medium is changed every 48 hours.

-